4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole
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Overview
Description
4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethyl group and an ethoxy group attached to the benzoxazole core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of benzoxazole derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole include other benzoxazole derivatives and difluoromethyl-substituted heterocycles. Examples include:
- 2-(Difluoromethyl)benzoxazole
- 4-(Difluoromethyl)benzoxazole
- 2-Ethoxybenzoxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and ethoxy groups can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H9F2NO2 |
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Molecular Weight |
213.18 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-14-10-13-8-6(9(11)12)4-3-5-7(8)15-10/h3-5,9H,2H2,1H3 |
InChI Key |
AIPWOXURCDAVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2O1)C(F)F |
Origin of Product |
United States |
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